2-bromo-1H-indole
Overview
Description
2-Bromo-1H-indole is a brominated derivative of indole, a fundamental heterocyclic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The bromine atom in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
2-Bromo-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in cellular processes. For example, certain indole derivatives have been reported to show inhibitory activity against influenza A . Another study reported that 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Biochemical Pathways
The biochemical pathways affected by this compound and its downstream effects are diverse, given the broad spectrum of biological activities of indole derivatives . For instance, certain indole derivatives have been found to inhibit the replication of viruses, thereby exerting antiviral activity .
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. As mentioned earlier, certain indole derivatives have been found to inhibit viral replication, leading to antiviral effects . Other indole derivatives have shown anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1H-indole can be synthesized through various methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form compounds like indole-2,3-dione.
Reduction Reactions: The bromine atom can be reduced to form 1H-indole.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 2-azido-1H-indole, 2-thio-1H-indole.
Oxidation: Indole-2,3-dione.
Reduction: 1H-indole.
Scientific Research Applications
2-Bromo-1H-indole is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of drugs with antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1-Bromo-1H-indole
- 3-Bromo-1H-indole
- 5-Bromo-1H-indole
Comparison: 2-Bromo-1H-indole is unique due to the position of the bromine atom at the 2-position, which significantly influences its reactivity and biological activity. Compared to 1-bromo-1H-indole and 3-bromo-1H-indole, it exhibits different substitution patterns and reactivity profiles. The 5-bromo-1H-indole, with bromine at the 5-position, shows distinct biological activities and is used in different applications .
Properties
IUPAC Name |
2-bromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRQXVPYQGBZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473105 | |
Record name | 2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139409-34-0 | |
Record name | 2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromo-1H-indole a useful starting material for synthesizing annulated γ-carbolines?
A: this compound possesses two key features that make it particularly well-suited for the synthesis of annulated γ-carbolines. Firstly, the presence of the bromine atom at the 2-position allows for further functionalization via various palladium-catalyzed coupling reactions, enabling the introduction of alkyne-containing tethers. [, , ] Secondly, the indole nitrogen can be readily functionalized with various groups, including aldehydes and esters, which can then be further elaborated for the formation of imines. [, , ] These imines can then undergo palladium-catalyzed intramolecular iminoannulation with the tethered alkyne, leading to the formation of the desired annulated γ-carboline structures.
Q2: What types of annulated γ-carbolines can be synthesized using this approach?
A: This methodology offers significant versatility in the synthesis of diverse annulated γ-carbolines. Researchers have successfully demonstrated the synthesis of γ-carbolines with an additional ring fused across the 4- and 5-positions. [, , ] This includes variations in the size and substitution pattern of the fused ring, depending on the length and substitution of the alkyne-containing tether on the indole nitrogen. For instance, using a phenylpentynyl tether led to the formation of a six-membered ring fused to the γ-carboline core. []
Q3: What are the advantages of using a palladium catalyst in this reaction?
A: Palladium catalysts are particularly advantageous in this iminoannulation reaction due to their ability to efficiently mediate the formation of carbon-carbon and carbon-nitrogen bonds. [, , ] The palladium catalyst activates the alkyne, facilitating its intramolecular reaction with the imine, ultimately leading to the formation of the desired annulated γ-carboline. Furthermore, palladium catalysts often exhibit high selectivity, leading to the desired product with minimal side reactions.
Q4: Are there any limitations to this synthetic approach?
A: While this methodology presents a powerful tool for the synthesis of annulated γ-carbolines, there are some potential limitations. One limitation relates to the reactivity of the tethered alkyne. For instance, when the triple bond is terminal or substituted with a triethylsilyl group, the iminoannulation primarily generates a tert-butyl-gamma-carbolinium salt instead of the cyclized product. [] Additionally, the reaction yields, while generally good to excellent, can be influenced by the steric and electronic properties of the substituents on both the indole and the tethered alkyne.
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